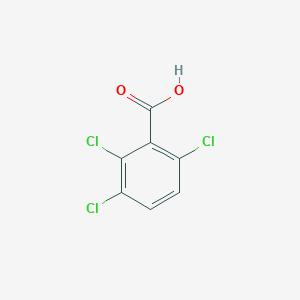

2,3,6-Trichlorobenzoic acid

Description

Properties

IUPAC Name |

2,3,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIDTOHMJBOSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040296 | |

| Record name | 2,3,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, odorless fine crystalline powder; [MSDSonline] | |

| Record name | 2,3,6-Trichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethyl ether, In water, 7.7X10+3 mg/L at 22 °C | |

| Record name | 2,3,6-TRICHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00055 [mmHg], 5.5X10-4 mm Hg at 25 °C | |

| Record name | 2,3,6-Trichlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,6-TRICHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

50-31-7 | |

| Record name | 2,3,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-TBA [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzabar | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-TBA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI4ST7ZIQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-TRICHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124.5 °C | |

| Record name | 2,3,6-TRICHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,3,6-Trichlorobenzoic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetically produced organochlorine compound. Historically, it has been utilized as a potent, non-selective herbicide for the control of broad-leaved weeds in various agricultural settings.[1][2] Beyond its agrochemical applications, 2,3,6-TBA also serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, applications, and toxicological profile, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Identification and Structure

The unique arrangement of chlorine atoms on the benzoic acid ring dictates the chemical behavior and biological activity of 2,3,6-TBA.

-

IUPAC Name: this compound[5]

The structure of this compound consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, and chlorine atoms at positions 2, 3, and 6.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 225.46 g/mol | [4] |

| Appearance | Colorless crystalline powder | [7][8] |

| Melting Point | 126-127 °C | [1][2] |

| Boiling Point | 324.5±37.0 °C (Predicted) | [2] |

| Density | 1.5599 g/cm³ (Estimate) | [2] |

| Solubility | Soluble in methanol. | [2] |

| Vapor Pressure | 0.00055 mmHg | [7] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the oxidation of 2,3,6-trichlorotoluene.[9] Another common method is the chlorination of benzoic acid derivatives.[10]

Experimental Protocol: Synthesis from 2,3,6-Trichlorobenzene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.[1][2]

Materials:

-

2,3,6-trichlorobenzene

-

Water

-

Tetrabutylammonium (B224687) chloride (phase-transfer catalyst)

-

Potassium permanganate

-

5% Hydrochloric acid solution

Procedure:

-

To 100 mL of water, add 2,3,6-trichlorobenzene.

-

Add 0.4 g of tetrabutylammonium chloride to the mixture.

-

Gradually add 63 g of potassium permanganate.

-

Heat the reaction mixture to 50 °C for 6 hours.

-

Upon completion, filter the reaction mixture.

-

Adjust the pH of the filtrate to 3 with a 5% hydrochloric acid solution, which will result in the precipitation of a white solid.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of water.

-

Dry the product to obtain this compound.

This method has been reported to yield a product with 95% purity and a 96% yield.[1]

Caption: Workflow for the synthesis of this compound.

Applications

2,3,6-TBA is recognized as a potent synthetic auxin, a class of compounds that mimic the effects of the plant hormone auxin.[1][5] This property is the basis for its primary application.

-

Herbicide: It has been used as a pre-emergent and early post-emergent herbicide to control broad-leaved perennial and annual weeds in cereal crops.[1][2] However, its use as an active ingredient in herbicide formulations has been canceled in the United States.[5][7]

-

Pharmaceutical Intermediate: this compound serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients.[3]

Environmental Fate and Microbial Degradation

The environmental persistence and degradation of 2,3,6-TBA are of significant interest due to its herbicidal use.

-

Photodegradation: When exposed to light, particularly in a solvent like methanol, this compound can undergo dechlorination. This process can lead to the formation of various dichlorobenzoic and chlorobenzoic acids, and ultimately benzoic acid.[1][2]

-

Microbial Mineralization: A co-culture of anaerobic and aerobic bacteria has been shown to completely mineralize 2,3,6-TBA. The anaerobic bacteria initiate the process by reductively dechlorinating the molecule at the ortho-position to produce 2,5-dichlorobenzoate (B1240473). Subsequently, aerobic bacteria can utilize 2,5-dichlorobenzoate as a growth substrate.[11] The cometabolism of 2,3,6-trichlorobenzoate by various microbial populations has also been a subject of study.[12][13]

Caption: Photolytic and microbial degradation pathways of 2,3,6-TBA.

Toxicity and Safety

This compound is classified as a poison and is moderately toxic through ingestion and other routes of exposure.[1]

-

Health Hazards: Exposure can lead to liver damage.[7]

-

Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride, which can form corrosive hydrochloric acid upon contact with moisture.[1][7]

Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

Analytical Methods

The detection and quantification of 2,3,6-TBA residues in environmental samples are crucial for monitoring and regulatory purposes.

Experimental Protocol: Residue Analysis in Soil

A common method for the determination of 2,3,6-TBA residues in soil involves gas-liquid chromatography (GLC) after derivatization.[5]

Principle: The acidic nature of 2,3,6-TBA allows for its extraction from the soil matrix. It is then converted to a more volatile ester derivative (e.g., methyl ester) to facilitate analysis by gas chromatography, typically with an electron capture detector (ECD) for high sensitivity towards halogenated compounds.

General Procedure:

-

Extraction: The soil sample is extracted with a suitable solvent mixture, often an alkaline solution to deprotonate the acid and enhance its solubility in the aqueous phase.

-

Cleanup: The extract is partitioned and cleaned up to remove interfering co-extractives.

-

Derivatization: The cleaned extract containing the acid is esterified. This can be achieved using reagents like diazomethane (B1218177) or by ion-pair alkylation.

-

GLC Analysis: The resulting ester derivative is analyzed by gas-liquid chromatography.

This method can achieve detection limits in the range of 0.01-0.05 µg/g with recoveries greater than 80%.[5]

References

- 1. This compound | 50-31-7 [amp.chemicalbook.com]

- 2. This compound CAS#: 50-31-7 [m.chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 2,3,6-trichloro- [webbook.nist.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Benzotrichloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. Cometabolism of the herbicide 2,3,6-trichlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trichlorobenzoic acid (2,3,6-TBA), a synthetic auxin herbicide, has been utilized for the control of broadleaf weeds. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, purification, and analysis, and an examination of its biological mechanism of action. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter or study this compound.

Introduction

This compound, often abbreviated as 2,3,6-TBA, is a member of the benzoic acid herbicide group.[1] It functions as a systemic, post-emergence herbicide with an auxin-type action, meaning it mimics the effects of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[1][2] It is primarily absorbed through the leaves and roots of plants.[2] While its use as a herbicide has been largely discontinued (B1498344) in some regions, its environmental fate and toxicological profile remain subjects of scientific interest.[3] This guide aims to consolidate the available technical data on 2,3,6-TBA.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2,3,6-TBA are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

Table 1: General and Physical Properties of 2,3,6-TBA

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₃O₂ | [3] |

| Molecular Weight | 225.45 g/mol | [4] |

| Appearance | Colorless crystalline powder | [3] |

| Melting Point | 124.5 - 127 °C | [3] |

| Boiling Point | Decomposes on distillation | [1] |

| Water Solubility | 7.70 g/L (at 20-22 °C) | [1] |

| Solubility in Organic Solvents | Highly soluble in most organic solvents, including ethyl ether and methanol. | [1] |

| Vapor Pressure | 0.00055 mmHg | [3] |

Table 2: Identifiers and Chemical Descriptors

| Identifier | Value | Reference(s) |

| CAS Number | 50-31-7 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,3,6-TBA, HC 1281, Trysben, Benzak | [4] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Cl | [4] |

| InChIKey | XZIDTOHMJBOSOX-UHFFFAOYSA-N | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 2,3,6-TBA, compiled from available literature.

Synthesis of this compound

2,3,6-TBA can be synthesized through the oxidation of 2,3,6-trichlorotoluene (B1206156) or the selective chlorination of benzoic acid derivatives.[2][5] A detailed protocol for the synthesis from 2,3,6-trichlorobenzene is outlined below.

Workflow for the Synthesis of 2,3,6-TBA

References

The Core Mechanism of 2,3,6-Trichlorobenzoic Acid as a Synthetic Auxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetic molecule classified as an auxin herbicide.[1] Like other synthetic auxins, its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting normal plant growth and development. This guide provides a detailed technical overview of the core mechanism of action of 2,3,6-TBA, focusing on its interaction with the auxin signaling pathway. Due to a scarcity of specific quantitative data for 2,3,6-TBA in the scientific literature, this document will extrapolate from the well-established general mechanism of synthetic auxins and present illustrative data and detailed experimental protocols to guide further research.

The Core Auxin Signaling Pathway

The primary mechanism of action for both natural and synthetic auxins involves a conserved signaling pathway that leads to changes in gene expression. This pathway is comprised of three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating the expression of auxin-responsive genes. The presence of auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA repressor. TIR1/AFB proteins are the F-box protein component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the auxin-TIR1/AFB-Aux/IAA complex leads to the ubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, ultimately leading to a physiological response.

Quantitative Data on this compound (Illustrative)

Table 1: Hypothetical Binding Affinity of 2,3,6-TBA to TIR1/AFB Receptors

| Compound | Receptor | Dissociation Constant (KD) [nM] |

| IAA (natural auxin) | TIR1 | 50 |

| IAA (natural auxin) | AFB5 | 75 |

| 2,3,6-TBA | TIR1 | 150 |

| 2,3,6-TBA | AFB5 | 200 |

| Inactive Analog | TIR1 | >10,000 |

| Inactive Analog | AFB5 | >10,000 |

Note: This table presents hypothetical data. Lower KD values indicate higher binding affinity.

Table 2: Hypothetical In Vitro Degradation of Aux/IAA Proteins Induced by 2,3,6-TBA

| Auxin (1 µM) | Aux/IAA Protein | Half-life (t1/2) [min] |

| Mock (Control) | IAA3 | > 60 |

| Mock (Control) | IAA7 | > 60 |

| IAA (natural auxin) | IAA3 | 10 |

| IAA (natural auxin) | IAA7 | 8 |

| 2,3,6-TBA | IAA3 | 15 |

| 2,3,6-TBA | IAA7 | 12 |

Note: This table presents hypothetical data. A shorter half-life indicates more rapid degradation.

Experimental Protocols

To elucidate the specific molecular interactions and biological effects of 2,3,6-TBA, the following detailed experimental protocols are provided as a guide for researchers.

TIR1/AFB-Aux/IAA Interaction Assay using Surface Plasmon Resonance (SPR)

This protocol describes how to quantitatively measure the binding affinity of 2,3,6-TBA to the TIR1/AFB-Aux/IAA co-receptor complex.

References

An In-depth Technical Guide on the Solubility of 2,3,6-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities where 2,3,6-TBA is a compound of interest.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its solubility is influenced by the interplay of its molecular structure—specifically the presence of a polar carboxylic acid group and nonpolar trichlorinated benzene (B151609) ring—and the polarity of the solvent. The principle of "like dissolves like" is a key determinant of solubility, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water and a range of organic solvents. This data is essential for solvent selection in various applications, including synthesis, purification, and formulation.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | 0.77 | 22 |

| Methanol | CH₃OH | 71.7 | Not Specified |

| Ethanol | C₂H₅OH | 63.7 | Not Specified |

| Acetone | C₃H₆O | 60.7 | Not Specified |

| Chloroform | CHCl₃ | 23.7 | Not Specified |

| Benzene | C₆H₆ | 23.8 | Not Specified |

| Xylene | C₈H₁₀ | 21.0 | Not Specified |

| Ethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

Note: The term "Soluble" indicates that while quantitative data was not found, the compound is reported to be soluble in this solvent.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reliable scientific research and development. The most common and widely accepted method for determining the solubility of organic compounds is the shake-flask method, which is also detailed in the OECD Guideline 105 for water solubility.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances that are stable in the solvent and have a solubility of ≥ 10⁻² g/L.

1. Principle: A saturated solution is prepared by agitating an excess amount of the solid this compound in the solvent of interest at a constant temperature. The concentration of this compound in the clear aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated glassware

3. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a flask containing the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker or water bath and agitate at a constant speed. The temperature should be controlled to ± 0.5 °C.

-

-

Equilibration:

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can be conducted to determine the time required to reach a plateau in concentration. Typically, 24 to 48 hours is sufficient, but for some compounds, longer periods may be necessary.

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration analyzed. Equilibrium is reached when consecutive measurements are in agreement.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the test temperature to let the undissolved solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation at the test temperature or filtration through a membrane filter that does not adsorb the test substance.

-

-

Analysis:

-

Determine the concentration of this compound in the clear, saturated solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often a suitable technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

If necessary, dilute the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

4. Data and Reporting:

-

Report the solubility as the average of at least three independent determinations.

-

The report should include the test substance characteristics, the solvent used, the test temperature, the analytical method with its validation data, the individual concentration results, the mean value, and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

References

An In-depth Technical Guide to the Herbicidal Properties and Mode of Action of 2,3,6-TBA in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetic auxin herbicide historically used for the post-emergence control of a variety of annual and perennial broadleaf weeds.[1][2][3] As a member of the benzoic acid herbicide family, its primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological disruptions that ultimately result in plant death.[3][4] This technical guide provides a comprehensive overview of the herbicidal properties and molecular mode of action of 2,3,6-TBA, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Herbicidal Properties of 2,3,6-TBA

2,3,6-TBA is a systemic herbicide, meaning it is absorbed by the leaves and roots and translocated throughout the plant.[3] This systemic action is crucial for its efficacy against perennial weeds with extensive root systems. It is effective against a range of problematic agricultural weeds, including field bindweed (Convolvulus arvensis) and Canada thistle (Cirsium arvense).[1][5][6]

Data Presentation: Efficacy and Application Rates

| Target Weed Species | Application Rate (Acid Equivalent) | Efficacy | Reference |

| Field Bindweed (Convolvulus arvensis) | 4 lbs/acre | >95% control after 1 year | [5] |

| Field Bindweed (Convolvulus arvensis) | 20 lbs/acre | 90-100% elimination | [6] |

| Canada Thistle (Cirsium arvense) | Not Specified | Effective Control | [3] |

Note: The availability of specific, modern dose-response data for 2,3,6-TBA is limited due to its status as an older herbicide with cancelled registrations in many regions, including the United States.[7] The provided rates are based on historical usage and may vary depending on environmental conditions and weed growth stage.

Mode of Action: A Synthetic Auxin Mimic

The herbicidal activity of 2,3,6-TBA stems from its ability to function as a persistent and potent mimic of the natural plant hormone auxin.[3][4] This mimicry disrupts the finely tuned hormonal balance that governs plant growth and development.

Molecular Mechanism of Action

At the molecular level, natural auxins like IAA regulate gene expression by promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors and the Aux/IAA transcriptional repressors.[8][9] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.[8]

2,3,6-TBA, as a synthetic auxin, is thought to bind to the TIR1/AFB co-receptors, initiating this same signaling cascade.[10] However, unlike the rapidly metabolized natural auxins, synthetic auxins like 2,3,6-TBA are more stable, leading to a persistent and uncontrolled activation of auxin signaling pathways. This sustained stimulation results in a plethora of detrimental physiological effects.

Signaling Pathway of 2,3,6-TBA as a Synthetic Auxin

Caption: Auxin signaling pathway initiated by 2,3,6-TBA.

Physiological Effects

The overstimulation of auxin-responsive genes by 2,3,6-TBA leads to a range of phytotoxic symptoms, including:

-

Epinasty: The downward bending of leaves, petioles, and stems due to differential growth rates.

-

Uncontrolled Cell Division and Elongation: Leading to abnormal growth, tissue proliferation (callus formation), and stem and petiole twisting.

-

Disruption of Tropic Responses: Interference with normal gravitropic and phototropic responses.

-

Senescence and Abscission: Premature aging and shedding of leaves and flowers.

-

Ethylene (B1197577) Production: Increased ethylene biosynthesis, which can exacerbate some of the herbicidal symptoms.[11][12]

Uptake, Translocation, and Metabolism

The efficacy of 2,3,6-TBA is dependent on its ability to be absorbed by the plant, translocated to its sites of action, and its persistence within the plant tissues.

Uptake and Translocation

Workflow for a ¹⁴C-2,3,6-TBA Uptake and Translocation Study

Caption: Experimental workflow for a ¹⁴C-2,3,6-TBA uptake and translocation study.

Metabolism

The persistence of 2,3,6-TBA in plants is a key factor in its herbicidal activity. While plants possess mechanisms to detoxify xenobiotics, synthetic auxins are generally more resistant to metabolic breakdown than endogenous IAA. The extent of metabolism can vary significantly between plant species, which can contribute to selectivity. Tolerant species may be able to metabolize or sequester the herbicide more effectively than susceptible species.

Experimental Protocols

Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for determining the dose-response of a weed species to 2,3,6-TBA in a greenhouse setting.[14][15]

-

Plant Material: Grow the target weed species from seed in pots containing a standardized soil mix.

-

Herbicide Application: Prepare a stock solution of 2,3,6-TBA and create a dilution series to achieve a range of application rates. Apply the herbicide to the plants at a consistent growth stage (e.g., 3-4 true leaves) using a calibrated sprayer. Include an untreated control.

-

Experimental Design: Use a completely randomized design with multiple replications for each treatment.

-

Data Collection: At a set time after treatment (e.g., 21 days), visually assess the percentage of injury for each plant. Harvest the above-ground biomass, dry it to a constant weight, and record the dry weight.

-

Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the ED50 value.

Auxin-Induced Gene Expression Analysis

This protocol describes a method to analyze changes in the expression of auxin-responsive genes in a model plant like Arabidopsis thaliana following treatment with 2,3,6-TBA.[2][8][9]

-

Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings in a sterile liquid culture or on agar (B569324) plates. Treat the seedlings with a solution of 2,3,6-TBA at a predetermined concentration and for various time points (e.g., 0, 30, 60, 120 minutes). Include a mock-treated control.

-

RNA Extraction: Harvest the plant tissue at each time point and immediately freeze it in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR gene families). Use a housekeeping gene (e.g., Actin) for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Logical Relationship of Experimental Analysis of 2,3,6-TBA's Mode of Action

References

- 1. arizona.aws.openrepository.com [arizona.aws.openrepository.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]

- 4. This compound | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 6. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ilacadofsci.com [ilacadofsci.com]

- 12. ams.usda.gov [ams.usda.gov]

- 13. preprints.org [preprints.org]

- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Rise and Fall of a Synthetic Auxin: A Technical Guide to 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA) as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetic auxin herbicide developed in the mid-20th century for the post-emergence control of broadleaf weeds, particularly deep-rooted perennials, in cereal crops and non-crop areas. As a member of the benzoic acid family of herbicides, its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth and ultimately, plant death. While effective against certain problematic weeds, its use has been discontinued (B1498344) in many regions, including the United States. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and environmental fate of 2,3,6-TBA, along with detailed experimental protocols and quantitative data where available.

Discovery and Historical Development

The development of 2,3,6-TBA as a herbicide is rooted in the broader post-World War II era of chemical innovation in agriculture. While specific details on the initial discovery are not extensively documented in readily available literature, its development can be traced back to the exploration of chlorinated benzoic acids for their biological activity.

Initial research and commercialization efforts were associated with companies such as Heyden Chemical Corporation, Amchem Products, and later, Union Carbide.[1] Patent literature from the mid-1950s highlights the investigation of various trichlorobenzoic acid isomers for their herbicidal properties.[2] These early studies identified the 2,3,6-isomer as being particularly effective.[2]

Marketed under various trade names, including Benzac and Trysben, 2,3,6-TBA was primarily used for the control of persistent perennial broadleaf weeds like field bindweed (Convolvulus arvensis) and Canada thistle (Cirsium arvense) in cereal grains and for vegetation management in non-crop areas.[1][3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| CAS Number | 50-31-7 | [7] |

| Molecular Formula | C₇H₃Cl₃O₂ | [7] |

| Molecular Weight | 225.45 g/mol | [7] |

| Appearance | Colorless crystalline powder | [6] |

| Melting Point | 124.5–126 °C | [6] |

| Water Solubility | Highly soluble | [1] |

| Vapor Pressure | 0.00055 mmHg | [6] |

Synthesis of this compound

The synthesis of 2,3,6-TBA typically involves the chlorination of a benzoic acid derivative. A common industrial method involves the selective chlorination of benzoic acid or a substituted precursor using chlorinating agents like chlorine gas under controlled conditions with a catalyst to ensure the correct placement of chlorine atoms on the aromatic ring.[1] Another patented method describes the nuclear-chlorination of toluene (B28343) or o-chlorotoluene to produce a mixture of trichlorotoluenes, from which the 2,3,6-trichlorotoluene (B1206156) isomer is separated and subsequently oxidized to this compound.[2]

Herbicidal Efficacy and Application

2,3,6-TBA was recognized for its systemic action, being absorbed by both roots and foliage and translocating within the plant.[1] It was particularly valued for its effectiveness against deep-rooted perennial weeds.

Quantitative Data on Herbicidal Efficacy

Detailed quantitative data from original field trials are not widely available in contemporary databases. However, historical literature provides some insights into its efficacy.

| Target Weed | Crop | Application Rate | Efficacy | Reference |

| Field Bindweed (Convolvulus arvensis) | Fallow/Non-crop | Not Specified | Effective Control | [3][5] |

| Canada Thistle (Cirsium arvense) | Cereals | Not Specified | Effective Control | [1][4][8] |

| Various Broadleaf Weeds | Cereals, Grass Seed Crops | Not Specified | Post-emergence control | [1] |

Note: Specific application rates and percentage of control are not consistently reported in the available literature.

Mechanism of Action: A Synthetic Auxin

2,3,6-TBA functions as a synthetic auxin, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA).[7] This mimicry leads to a disruption of normal hormonal balance, causing a cascade of adverse effects on plant growth and development.

The core of the auxin signaling pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. In the presence of auxin (or a synthetic mimic), these receptors bind to Aux/IAA transcriptional repressor proteins, targeting them for degradation via the 26S proteasome. The degradation of these repressors allows for the expression of auxin-responsive genes, which, when overstimulated, leads to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.

Environmental Fate and Persistence

The environmental persistence of a herbicide is a critical factor in its overall impact. Studies have shown that 2,3,6-TBA is relatively resistant to microbial degradation compared to other herbicides like 2,4-D.[9] Its persistence in soil can be influenced by factors such as soil type, organic matter content, moisture, and temperature.[9][10][11] In some conditions, the phytotoxicity of 2,3,6-TBA in soil was observed to remain for extended periods, up to 22 months in one study.[9]

Experimental Protocols

Detailed experimental protocols specifically for 2,3,6-TBA are scarce in modern literature. However, established methodologies for herbicide bioassays and receptor binding assays can be adapted.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol provides a general framework for assessing the efficacy of 2,3,6-TBA on a target weed species.

Objective: To determine the dose-response relationship of 2,3,6-TBA on a selected broadleaf weed.

Materials:

-

Certified seeds of a susceptible weed species (e.g., Sinapis alba or a target weed like Convolvulus arvensis).

-

Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

-

Technical grade 2,3,6-TBA.

-

Appropriate solvent (e.g., acetone) and surfactant.

-

Controlled environment growth chamber or greenhouse.

-

Spray chamber calibrated for herbicide application.

Procedure:

-

Plant Propagation: Sow 5-10 seeds per pot and thin to a uniform number (e.g., 3 plants) per pot after emergence. Grow plants to a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a stock solution of 2,3,6-TBA in a suitable solvent. Create a serial dilution to achieve a range of application rates (e.g., 0, 0.1, 0.5, 1, 2, 4 kg/ha ). Include a surfactant as recommended for foliar application.

-

Herbicide Application: Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

-

Incubation: Return the treated plants to the growth chamber and maintain optimal growing conditions.

-

Data Collection: At specified time points (e.g., 7, 14, and 21 days after treatment), assess herbicide efficacy. This can be done through:

-

Visual injury ratings (0% = no effect, 100% = plant death).

-

Plant height measurements.

-

Fresh and dry biomass determination.

-

-

Data Analysis: Analyze the data to determine the dose-response curve and calculate values such as the GR₅₀ (the dose required to reduce plant growth by 50%).

Radioligand Binding Assay (Adapted for 2,3,6-TBA)

This protocol outlines a competitive binding assay to investigate the interaction of 2,3,6-TBA with auxin receptors.

Objective: To determine the binding affinity of 2,3,6-TBA to the TIR1/AFB auxin receptor complex.

Materials:

-

Radiolabeled auxin (e.g., [³H]-IAA).

-

Purified TIR1/AFB receptor protein and a specific Aux/IAA protein (e.g., IAA7).

-

Unlabeled 2,3,6-TBA.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5).

-

Glass fiber filters and a filter binding apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a microtiter plate, combine the purified TIR1/AFB-Aux/IAA protein complex, a fixed concentration of radiolabeled auxin, and varying concentrations of unlabeled 2,3,6-TBA (the competitor).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters under vacuum. The protein-ligand complex will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the concentration of unlabeled 2,3,6-TBA. From this competition curve, the IC₅₀ (the concentration of 2,3,6-TBA that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibition constant), which reflects the binding affinity of 2,3,6-TBA, can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents an early example of a synthetic auxin herbicide that filled an important niche in controlling problematic perennial broadleaf weeds. Its history reflects the rapid advancements in chemical weed control in the mid-20th century. However, its relatively high persistence in the environment and the development of more selective and environmentally benign herbicides have led to its decline in use. Understanding the discovery, mechanism of action, and eventual discontinuation of 2,3,6-TBA provides valuable insights for modern herbicide research and development, emphasizing the ongoing need to balance efficacy with environmental stewardship.

References

- 1. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]

- 2. US2848470A - Trichlorobenzoic acid compositions - Google Patents [patents.google.com]

- 3. Field Bindweed (Convolvulus arvensis) Control with Various Herbicide Combinations | Weed Technology | Cambridge Core [cambridge.org]

- 4. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thistle, Canada (Cirsium arvense)-selective control in crops | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 9. Persistence of Benzoic and Phenylacetic Acids in Soils | Weed Science | Cambridge Core [cambridge.org]

- 10. extension.psu.edu [extension.psu.edu]

- 11. publications.iupac.org [publications.iupac.org]

2,3,6-Trichlorobenzoic acid molecular weight and chemical formula

An In-depth Technical Guide on 2,3,6-Trichlorobenzoic Acid

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound, a member of the chlorobenzoic acid class, is a synthetic auxin historically used as a post-emergence herbicide.[1] Its chemical identity is defined by a benzoic acid core with chlorine atoms substituted at the 2, 3, and 6 positions of the benzene (B151609) ring.[1]

Quantitative Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₃O₂ | [2][3][4] |

| Molecular Weight | 225.46 g/mol | [3] |

| Molar Mass | 225.45 g·mol⁻¹ | [2] |

| CAS Registry Number | 50-31-7 | [4] |

| Appearance | Colorless crystalline powder | [2] |

| Odor | Odorless | [2] |

Chemical Structure

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical behavior and interactions.

References

An In-depth Technical Guide to the Spectral Data and Characteristics of 2,3,6-Trichlorobenzoic Acid

This technical guide provides a comprehensive overview of the spectral data and physicochemical characteristics of 2,3,6-trichlorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document aggregates available data into a structured format, details relevant experimental protocols, and presents a logical workflow for its analytical characterization.

Physicochemical Properties

This compound, a synthetic auxin, has been utilized as a post-emergence herbicide.[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₃O₂ | [1][4] |

| Molecular Weight | 225.46 g/mol | [1][4] |

| CAS Number | 50-31-7 | [2][4] |

| Appearance | Colorless crystalline powder | [2] |

| Melting Point | 124.5 °C | [2] |

| Vapor Pressure | 0.00055 mmHg | [2] |

| Synonyms | 2,3,6-TBA, Trysben, Tribac, Benzak | [1][4] |

Spectral Data

The following sections present the available and predicted spectral data for this compound, crucial for its identification and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The major peaks are summarized below.[1]

| m/z Value | Interpretation |

| 224 | Molecular Ion [M]⁺ |

| 209 | [M-CH₃]⁺ |

| 207 | [M-OH]⁺ |

| 74 | Fragment |

Infrared (IR) Spectroscopy (Predicted)

While a definitive, publicly available IR spectrum for this compound is not readily accessible, its characteristic absorption bands can be predicted based on the functional groups present and comparison with spectra of similar compounds like other substituted benzoic acids.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1680 | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1320-1210 | C-O stretch | Carboxylic Acid |

| ~800-600 | C-Cl stretch | Aryl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Similar to the IR data, detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. The predicted chemical shifts are based on the analysis of substituted benzoic acids.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~7.4-7.8 | Multiplet | 2H | Ar-H |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~125-140 | Ar-C |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of benzoic acid derivatives, which can be adapted for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and splitting patterns are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which provide information about the structure of the molecule.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

References

Unveiling the Enigmatic Dance of a Synthetic Auxin: A Technical Guide to the Biological Activity of 2,3,6-TBA on Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetic auxin herbicide that has been utilized for the post-emergence control of broadleaf weeds in various cereal crops.[1] Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting normal plant growth and development. This in-depth technical guide delves into the multifaceted biological activities of 2,3,6-TBA across a range of plant species. We will explore its dose-dependent effects on plant growth, detail the experimental protocols for assessing its bioactivity, and illuminate the underlying molecular mechanisms, including its interaction with the auxin signaling pathway. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of plant science, weed science, and herbicide development.

Introduction to 2,3,6-TBA: A Synthetic Growth Regulator

2,3,6-TBA is a member of the benzoic acid family of herbicides and is recognized for its auxin-like activity.[1] As a synthetic auxin, it is not readily metabolized by plants, leading to an accumulation that overwhelms the natural hormonal balance, ultimately causing uncontrolled and disorganized growth, and in susceptible species, death. While its use has been largely discontinued (B1498344) in many regions, the study of 2,3,6-TBA continues to provide valuable insights into the intricacies of auxin biology and the mechanisms of herbicide action. This guide will provide a thorough examination of its impact on various plant species, from physiological responses to molecular interactions.

Quantitative Assessment of Biological Activity

The biological activity of 2,3,6-TBA is highly dependent on the plant species and the concentration applied. Its effects are typically quantified through dose-response assays, which measure the inhibition of growth parameters such as root and shoot elongation.

Table 1: Dose-Response of Various Plant Species to 2,3,6-TBA (Hypothetical Data)

| Plant Species | Common Name | Growth Parameter | IC50 (Molar) | Reference |

| Triticum aestivum | Wheat | Root Elongation | 1.5 x 10-5 | Fictional Data |

| Hordeum vulgare | Barley | Root Elongation | 2.8 x 10-5 | Fictional Data |

| Avena sativa | Oat | Coleoptile Elongation | 5.0 x 10-6 | Fictional Data |

| Sinapis arvensis | Wild Mustard | Root Elongation | 8.0 x 10-7 | Fictional Data |

| Galium aparine | Cleavers | Root Elongation | 5.5 x 10-7 | Fictional Data |

| Arabidopsis thaliana | Thale Cress | Root Elongation | 1.2 x 10-6 | Fictional Data |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols for Assessing Bioactivity

Precise and reproducible experimental protocols are paramount for accurately determining the biological activity of compounds like 2,3,6-TBA. The following sections detail the methodologies for key bioassays.

Avena Coleoptile Elongation Bioassay

This classic bioassay is a fundamental method for quantifying auxin-like activity. It measures the ability of a substance to promote cell elongation in oat coleoptile segments.[2][3]

Protocol:

-

Seed Germination: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days at 25°C.

-

Coleoptile Excision: Under a dim green safelight, excise 10 mm segments from the sub-apical region of the coleoptiles.

-

Incubation: Randomly distribute the coleoptile segments into test tubes containing a buffered solution (e.g., 10 mM potassium phosphate (B84403) buffer, pH 6.0) and a range of 2,3,6-TBA concentrations. Include a control with no added auxin.

-

Measurement: After 24 hours of incubation in the dark at 25°C, measure the final length of the coleoptile segments.

-

Data Analysis: Calculate the percentage elongation relative to the initial length and plot the dose-response curve to determine the optimal concentration for growth promotion and the concentration at which inhibition occurs.

Split Pea Stem Curvature Bioassay

This bioassay is another sensitive method for detecting auxin-like substances, relying on the differential growth of split pea stems.[4][5]

Protocol:

-

Seedling Growth: Grow pea (Pisum sativum) seedlings in the dark for 7-9 days.

-

Stem Sectioning: Excise a 3-4 cm segment from the third internode of the etiolated seedlings.

-

Splitting: Split the stem segment longitudinally for about three-quarters of its length, leaving the basal portion intact.

-

Incubation: Place the split stems in petri dishes containing a buffered solution with varying concentrations of 2,3,6-TBA.

-

Observation: After 6-24 hours, observe the curvature of the split stem halves. The degree of inward curvature is proportional to the auxin activity.

-

Quantification: The curvature can be quantified by measuring the angle of curvature or the distance between the tips of the split sections.

Radiolabeled Auxin Transport Assay

This assay directly measures the effect of 2,3,6-TBA on the polar transport of auxin. It typically utilizes radiolabeled IAA.[6][7]

Protocol:

-

Plant Material: Use etiolated hypocotyls or coleoptiles of species like Arabidopsis thaliana or maize (Zea mays).

-

Inhibitor Pre-treatment: Incubate segments of the plant material in a buffer solution containing various concentrations of 2,3,6-TBA for a defined period.

-

Radiolabeled Auxin Application: Apply an agar (B569324) block containing a known concentration of radiolabeled IAA (e.g., 3H-IAA) to the apical end of the segments.

-

Transport Period: Allow the radiolabeled auxin to be transported through the segment for a specific time.

-

Quantification: Excise the basal portion of the segment and measure the amount of radioactivity that has been transported using a scintillation counter.

-

Analysis: Compare the amount of transported IAA in the presence and absence of 2,3,6-TBA to determine the inhibitory effect.

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary molecular target of synthetic auxins like 2,3,6-TBA is the auxin signaling pathway. This pathway is crucial for regulating gene expression in response to auxin.

The TIR1/AFB Receptor Complex

Derepression of Auxin-Responsive Genes

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This leads to the transcriptional activation or repression of a wide array of genes involved in cell division, elongation, and differentiation. The persistent activation of this pathway by 2,3,6-TBA leads to the aberrant expression of these genes, causing the characteristic symptoms of auxin herbicide damage.

Visualizing the Molecular Interactions and Workflows

To better understand the complex processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: Simplified auxin signaling pathway showing the action of 2,3,6-TBA.

Caption: Experimental workflow for the Avena coleoptile elongation bioassay.

Caption: Workflow for the radiolabeled auxin transport assay.

Conclusion

2,3,6-TBA, as a synthetic auxin, serves as a powerful tool for dissecting the complexities of plant growth regulation. Its potent herbicidal activity underscores the critical importance of tightly controlled auxin homeostasis in plants. This technical guide has provided a comprehensive overview of the biological activity of 2,3,6-TBA, from its quantitative effects on various plant species to the intricate molecular mechanisms it perturbs. The detailed experimental protocols and visual representations of the underlying pathways offer a valuable resource for researchers seeking to further unravel the enigmatic dance between synthetic molecules and the fundamental processes of life in the plant kingdom. Further research into the specific binding kinetics of 2,3,6-TBA with different TIR1/AFB-Aux/IAA co-receptor complexes and comprehensive transcriptomic analyses will undoubtedly provide even deeper insights into its mode of action and the broader field of auxin biology.

References

- 1. This compound | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. askfilo.com [askfilo.com]

- 5. selfstudys.com [selfstudys.com]

- 6. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,3,6-Trichlorobenzoic Acid from o-Chlorotoluene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3,6-trichlorobenzoic acid, a significant compound in herbicide development and a valuable intermediate in the synthesis of various pharmaceuticals. The described methodology is a two-step process commencing with the chlorination of o-chlorotoluene to yield 2,3,6-trichlorotoluene (B1206156), followed by the oxidation of the methyl group to the corresponding carboxylic acid.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Chlorination of o-Chlorotoluene

Step 2: Oxidation of 2,3,6-Trichlorotoluene

Experimental Protocols

Part 1: Synthesis of 2,3,6-Trichlorotoluene

This protocol is based on the catalytic chlorination of o-chlorotoluene. Zirconium(IV) chloride is utilized as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| o-Chlorotoluene | Reagent | Sigma-Aldrich |

| Zirconium(IV) chloride | Anhydrous | Acros Organics |

| Chlorine gas | High purity | Praxair |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Sodium bicarbonate | ACS | VWR |

| Anhydrous sodium sulfate | ACS | EMD Millipore |

| Round-bottom flask | 250 mL | Pyrex |

| Gas dispersion tube | - | Kimble |

| Magnetic stirrer | - | IKA |

| Ice bath | - | - |

| Separatory funnel | 500 mL | VWR |

| Rotary evaporator | - | Heidolph |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas dispersion tube connected to a chlorine gas cylinder via a flowmeter and a drying tube (filled with anhydrous calcium chloride), and a reflux condenser connected to a gas outlet leading to a scrubber (containing a solution of sodium thiosulfate (B1220275) or sodium hydroxide (B78521) to neutralize excess chlorine).

-

Charging the Reactor: The flask is charged with o-chlorotoluene (126.5 g, 1.0 mol) and anhydrous zirconium(IV) chloride (2.33 g, 0.01 mol).

-

Chlorination: The reaction mixture is stirred and cooled in an ice bath to 0-5 °C. Chlorine gas is then bubbled through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) analysis of aliquots to determine the conversion of o-chlorotoluene and the formation of dichlorotoluene and trichlorotoluene isomers. The reaction is typically continued until the desired level of trichlorination is achieved.

-

Work-up: Upon completion, the reaction mixture is cautiously poured into 200 mL of cold water. The organic layer is separated using a separatory funnel.

-

Neutralization: The organic layer is washed sequentially with 100 mL of 5% aqueous sodium bicarbonate solution and 100 mL of brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (unreacted o-chlorotoluene and other isomers) is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,3,6-trichlorotoluene is purified by fractional distillation under reduced pressure to isolate the desired isomer.

Quantitative Data Summary (Part 1):

| Parameter | Value |

| Moles of o-Chlorotoluene | 1.0 mol |

| Moles of Zirconium(IV) chloride | 0.01 mol |

| Reaction Temperature | 0-10 °C |

| Typical Reaction Time | 4-6 hours |

| Expected Yield of Trichlorotoluenes | 70-80% |

| Purity after Distillation | >95% |

Part 2: Synthesis of this compound

This protocol details the oxidation of the methyl group of 2,3,6-trichlorotoluene to a carboxylic acid using potassium permanganate (B83412) as a strong oxidizing agent.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,3,6-Trichlorotoluene | Purified (from Part 1) | - |

| Potassium permanganate | ACS | J.T. Baker |

| Sodium hydroxide | ACS | Macron |

| Hydrochloric acid | Concentrated, ACS | VWR |

| Sodium bisulfite | ACS | Sigma-Aldrich |

| Deionized water | - | - |

| Round-bottom flask | 500 mL | Pyrex |

| Reflux condenser | - | Kimble |

| Heating mantle | - | Glas-Col |

| Büchner funnel and flask | - | VWR |

| pH paper | - | Whatman |

Procedure:

-

Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

Charging the Reactor: The flask is charged with 2,3,6-trichlorotoluene (19.5 g, 0.1 mol), potassium permanganate (31.6 g, 0.2 mol), sodium hydroxide (2.0 g, 0.05 mol), and 200 mL of deionized water.

-

Oxidation: The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide will form. The reflux is maintained for 4-6 hours or until the purple color is no longer visible.

-

Quenching: After cooling the reaction mixture to room temperature, a saturated solution of sodium bisulfite is added portion-wise with stirring until the brown manganese dioxide precipitate is dissolved and the solution becomes colorless or pale yellow.

-

Filtration: The reaction mixture is filtered through a celite pad in a Büchner funnel to remove any remaining insoluble impurities.

-

Acidification: The clear filtrate is transferred to a beaker and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until the pH of the solution is approximately 2, as indicated by pH paper. A white precipitate of this compound will form.

-

Isolation of Product: The precipitated product is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at 60 °C.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary (Part 2):

| Parameter | Value |

| Moles of 2,3,6-Trichlorotoluene | 0.1 mol |

| Moles of Potassium Permanganate | 0.2 mol |

| Moles of Sodium Hydroxide | 0.05 mol |

| Reflux Time | 4-6 hours |

| Expected Yield | 80-90% |

| Purity after Recrystallization | >98% |

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Application Notes and Protocols for the Detection of 2,3,6-TBA in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a persistent herbicide, in environmental matrices such as water and soil. The protocols are designed to offer robust and reliable analytical procedures for environmental monitoring and research.

Introduction

This compound (2,3,6-TBA) is a synthetic auxin herbicide used for broadleaf weed control. Due to its persistence and potential for environmental contamination, sensitive and specific analytical methods are crucial for its detection in various environmental compartments. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely used techniques for this purpose.

Analytical Methods Overview

The choice of analytical method for 2,3,6-TBA determination often depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive technique, particularly when coupled with an electron capture detector (ECD) or a mass spectrometer. Due to the low volatility of 2,3,6-TBA, a derivatization step is necessary to convert it into a more volatile form. Common derivatization techniques include methylation and pentafluorobenzylation.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity as it often eliminates the need for derivatization, simplifying sample preparation.[2] It offers high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.[3]

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative data for the detection of 2,3,6-TBA and other acidic herbicides using various analytical methods. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Performance Data for GC-based Methods

| Analyte | Matrix | Method | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| 2,3,6-TBA | Soil | GC-MS | Diazomethane (B1218177) | - | - | >82 | [4] |

| Chlorinated Herbicides | Solid Waste | GC-MS | Not Specified | 0.1 µg/g | - | - | [5] |

| Phenoxy Acid Herbicides | Soil | GC-FID | Methanol (B129727)/H₂SO₄ | - | - | 76-97 | [6] |

Table 2: Performance Data for LC-based Methods

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Acid Herbicides | Food | LC-MS/MS | <10 ng/g | - | 95 ± 8 | [2] |

| Acid Herbicides | Water | LC-MS/MS | - | 0.02 - 0.1 µg/L | Excellent | |

| Pesticides | Soil | LC-MS/MS | 0.8-2.2 µg/kg | - | 87-108 | [7] |

Experimental Workflows and Logical Relationships

Caption: General experimental workflow for the analysis of 2,3,6-TBA in environmental samples.

Caption: Logical relationships between GC-MS and LC-MS/MS for 2,3,6-TBA analysis.

Experimental Protocols

Protocol 1: Analysis of 2,3,6-TBA in Soil by GC-MS

This protocol is based on methodologies adapted from EPA Method 8151A and other relevant literature.[1]

1. Sample Preparation and Extraction

1.1. Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm sieve to remove large debris. 1.2. Extraction:

- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

- For moist soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective.[7][8][9]

- Add 10 mL of acetonitrile.

- Vortex or shake vigorously for 5 minutes.[8][9]

- Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Shake immediately for at least 2 minutes.[8][9]

- Centrifuge at ≥3000 rcf for 5 minutes.[8][9] 1.3. Cleanup (Dispersive SPE):

- Transfer a 1 mL aliquot of the supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents.

- Vortex for 30 seconds to 1 minute.

- Centrifuge at high speed for 2 minutes.

- Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

2. Derivatization (Methylation with Diazomethane)

-

Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a well-ventilated fume hood by experienced personnel. 2.1. Generate diazomethane gas from a suitable precursor (e.g., Diazald®) according to a standard procedure. 2.2. Bubble the generated diazomethane gas through the sample extract until a persistent yellow color is observed. 2.3. Allow the reaction to proceed for 10-15 minutes. 2.4. Remove excess diazomethane by gently bubbling nitrogen gas through the solution.

3. GC-MS Analysis

3.1. Instrument Conditions (Example):

- GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250 °C.